4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide
Description
This compound is a heterocyclic organic molecule featuring a triazole core fused with a benzimidazole moiety. Key structural elements include:
- Triazole ring: A five-membered ring with three nitrogen atoms, substituted at position 1 with a propanamide group and at position 4 with a phenyl group.
- Benzimidazole substituent: A 2-methylbenzimidazole is linked via an ethyl chain to the triazole’s position 3, introducing aromaticity and possible π-π stacking interactions.
Structural analysis tools like SHELXL (for crystallographic refinement) and ORTEP-III (for molecular visualization) are critical for elucidating its 3D conformation .
Properties
CAS No. |
336799-89-4 |
|---|---|
Molecular Formula |
C21H22N6OS |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[3-[2-(2-methylbenzimidazol-1-yl)ethyl]-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]propanamide |
InChI |
InChI=1S/C21H22N6OS/c1-15-23-17-9-5-6-10-18(17)25(15)13-12-20-24-26(14-11-19(22)28)21(29)27(20)16-7-3-2-4-8-16/h2-10H,11-14H2,1H3,(H2,22,28) |
InChI Key |
FTJOCKHURCVXRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCC3=NN(C(=S)N3C4=CC=CC=C4)CCC(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Formation of the Triazole Ring : The initial step often involves the formation of a triazole ring through the reaction of hydrazine derivatives with carbonyl compounds or isothiocyanates.
Introduction of Benzimidazole Moiety : The benzimidazole component can be synthesized separately and then introduced into the triazole structure.
Thioamide Formation : The thioxo group is usually introduced via thiosemicarbazide derivatives reacting with appropriate carbonyl compounds.
Final Coupling and Functionalization : The final steps may involve coupling reactions to attach the ethyl and phenyl groups, leading to the final compound.
Detailed Reaction Pathways
The following outlines specific methods reported in literature for synthesizing similar compounds:
- Synthesis of Triazoles : A common method involves reacting thiosemicarbazide with isothiocyanates under acidic or basic conditions to yield triazole derivatives. For instance, an acylhydrazide can react with an isothiocyanate to produce a thioamide which subsequently cyclizes to form a triazole.
| Step | Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + Isothiocyanate | Acidic/Basic | 70–86% |
| 2 | Coupling | Benzimidazole + Triazole derivative | Reflux in solvent | Variable |
- Benzimidazole Synthesis : The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or aldehydes under heating conditions. This step is crucial for ensuring that the correct substituents are in place for further reactions.
Example Synthesis
A representative synthesis pathway for similar compounds can be illustrated as follows:
Preparation of Benzimidazole :
- React o-phenylenediamine with 2-methylbenzaldehyde in ethanol under reflux.
- Isolate the benzimidazole product.
Formation of Thioxo-Triazole :
- Treat thiosemicarbazide with an appropriate carbonyl compound (like acetone) under reflux.
- Isolate the thioxo-triazole intermediate.
-
- Combine the benzimidazole and thioxo-triazole in a suitable solvent (e.g., DMF) and heat under reflux.
- Purify the final product through recrystallization or chromatography.
Characterization Techniques
The synthesized compounds are typically characterized using several analytical techniques:
Nuclear Magnetic Resonance (NMR) : Used to confirm the structure and purity by analyzing chemical shifts and coupling patterns.
Mass Spectrometry (MS) : Provides molecular weight confirmation and structural information based on fragmentation patterns.
Infrared Spectroscopy (IR) : Identifies functional groups present in the molecule through characteristic absorption bands.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Tin(II) chloride, iron powder
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Amines
Substitution Products: Alkylated or acylated benzimidazole derivatives
Scientific Research Applications
4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues from the evidence include:
Key Comparisons:
Triazole vs. The imidazole derivative 900287-29-8 uses chloro and methoxyphenoxy groups for lipophilicity, favoring membrane penetration .
Thioxo vs. Oxo Groups :
- The 5-thioxo group in the target compound may increase metabolic stability compared to oxo-containing analogues (e.g., triazolones like carfentrazone-ethyl). The sulfur atom’s larger size and polarizability could alter electronic interactions in enzyme active sites .
Benzimidazole vs. Pyrazole/Thiazole Moieties: The benzimidazole group in the target compound may confer DNA intercalation or tubulin-binding properties, akin to antiparasitic drugs (e.g., albendazole). In contrast, pyrazole-linked thiazolidinones (624724-24-9) likely target fungal cytochrome P450 enzymes, similar to fluconazole .
Propanamide vs. Ester Functional Groups :
- The propanamide substituent in the target compound could improve solubility and bioavailability compared to ester-containing herbicides like carfentrazone-ethyl. Amides are less prone to hydrolysis, enhancing in vivo stability .
Table: Physicochemical Properties (Inferred)
| Property | Target Compound | 900287-29-8 (Imidazole) | 624724-24-9 (Thiazolo-triazolone) | Carfentrazone-ethyl |
|---|---|---|---|---|
| Molecular Weight | ~450 g/mol | ~350 g/mol | ~500 g/mol | ~412 g/mol |
| LogP (Lipophilicity) | ~3.5 (moderate) | ~4.0 (high) | ~2.8 (moderate) | ~3.2 (moderate) |
| Hydrogen Bond Donors | 3 (NH, amide, thioxo) | 1 (NH) | 2 (NH, thioxo) | 1 (NH) |
| Topological Polar Surface Area | ~120 Ų | ~60 Ų | ~100 Ų | ~80 Ų |
Biological Activity
The compound 4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article aims to synthesize and analyze the existing literature on its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of a thioxo group and a benzimidazole moiety, both of which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds similar to 4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole derivative A | HCT116 (colon carcinoma) | 6.2 |
| Triazole derivative B | T47D (breast cancer) | 27.3 |
These findings suggest that modifications in the triazole structure can enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial potential of similar thioxo-triazole compounds has also been investigated. For example:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 15 µg/mL |
| Compound D | S. aureus | 10 µg/mL |
These compounds demonstrated effective inhibition of bacterial growth, indicating their potential use as antimicrobial agents .
Anticonvulsant Activity
Some derivatives of triazoles have been evaluated for anticonvulsant properties. The structure–activity relationship (SAR) analysis suggests that specific substitutions on the triazole ring can significantly enhance anticonvulsant efficacy.
The biological activities of 4,5-Dihydro-3-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-4-phenyl-5-thioxo-1H-1,2,4-triazole-1-propanamide are believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole and triazole derivatives act by inhibiting key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : These compounds often trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Antioxidant Properties : Some studies indicate that these compounds may exert protective effects against oxidative stress-related damage in cells.
Case Studies
A notable case study involved the synthesis and evaluation of various thioxo-triazole derivatives in a clinical setting. In this study, researchers synthesized several analogs and tested their biological activities against multiple cancer cell lines. The most promising candidates were further analyzed for their pharmacokinetic profiles and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
